Methyl 3-amino-3-(2-thienyl)propanoate
Description
Overview of β-Amino Acid Derivatives in Organic and Medicinal Chemistry
β-amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the second carbon atom from the carboxyl group. This seemingly minor structural alteration has profound implications for their chemical and biological properties. In organic synthesis, β-amino acid derivatives are valued as versatile synthons for the construction of complex nitrogen-containing molecules. In medicinal chemistry, the incorporation of β-amino acids into peptides can lead to peptidomimetics with enhanced stability against enzymatic degradation, a crucial attribute for drug development. Furthermore, β-amino acids and their derivatives have demonstrated a wide array of biological activities, including hypoglycemic, antiketogenic, antibacterial, and antifungal properties.
Significance of Thiophene-Containing Scaffolds in Chemical Synthesis and Drug Discovery
The thiophene (B33073) ring, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in drug discovery. nih.gov Its unique electronic and steric properties allow it to serve as a bioisostere for other aromatic rings, such as benzene (B151609), enabling the fine-tuning of a drug candidate's pharmacological profile. Thiophene derivatives have been successfully incorporated into a multitude of approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. nih.gov The versatility of the thiophene ring in forming various chemical bonds makes it an attractive component in the design of novel molecular architectures with potential therapeutic value.
Contextualizing Methyl 3-amino-3-(2-thienyl)propanoate within β-Amino Acid Research
This compound serves as a prime example of how the strategic combination of a β-amino acid and a thiophene moiety can lead to a molecule of significant synthetic utility. The presence of the thiophene ring at the β-position of the amino acid backbone introduces specific steric and electronic features that can influence the reactivity and biological activity of its downstream derivatives. Research into this and similar compounds is driven by the desire to create novel molecules with tailored properties for applications in areas such as asymmetric catalysis and the development of new therapeutic agents.
Historical Development and Early Research Trajectories of Related Compounds
The study of amino acids has a rich history dating back to the early 19th century. nih.gov However, the exploration of β-amino acids and their derivatives gained significant momentum in the latter half of the 20th century as their unique properties and potential applications in medicinal chemistry became more apparent. researchgate.net Early synthetic methods for β-amino acids often involved multi-step and sometimes hazardous procedures. researchgate.net The development of more efficient and stereoselective synthetic routes has been a major focus of research in recent decades. researchgate.net
Similarly, the chemistry of thiophene has been extensively studied since its discovery in the late 19th century. nih.gov The realization of its potential as a pharmacophore in the mid-20th century spurred intensive research into the synthesis and biological evaluation of a vast array of thiophene-containing compounds. Early research in this area laid the groundwork for the sophisticated drug design strategies employed today, where the thiophene scaffold is a common feature in the quest for new and improved medicines.
Current State of Research on this compound and its Derivatives
Current research involving this compound is heavily focused on its application as a key intermediate in the synthesis of the antidepressant drug, Duloxetine. Specifically, the ketone precursor to this compound, namely 3-methylamino-1-(2-thienyl)-1-propanone, is a critical starting material. The enantioselective reduction of this ketone is a pivotal step in producing the desired stereoisomer of the corresponding alcohol, which is then further elaborated to yield Duloxetine.
Recent studies have explored various methods to achieve this enantioselective reduction with high efficiency and stereoselectivity. These include biocatalytic approaches using microorganisms like Saccharomyces cerevisiae and the development of novel chiral catalysts. The optimization of reaction conditions to improve yield and enantiomeric excess is an ongoing area of investigation, driven by the industrial demand for a cost-effective and scalable synthesis of this important pharmaceutical.
The following table summarizes some of the key findings in the synthesis of a crucial downstream intermediate of this compound:
Table 1: Research Findings on the Synthesis of a Key Duloxetine Intermediate
| Precursor | Catalyst/Method | Key Findings |
|---|---|---|
| 3-methylamino-1-(2-thienyl)-1-propanone | Immobilized Saccharomyces cerevisiae | Achieved high conversion and enantiomeric excess for the corresponding (S)-alcohol. |
The chemical and physical properties of this compound are fundamental to its handling and application in synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | methyl 3-amino-3-(thiophen-2-yl)propanoate |
| CAS Number | 188812-40-0 |
| Appearance | Not specified |
| Melting Point | Not specified |
Data sourced from PubChem CID 2764295. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-3-thiophen-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNFOBUKNGRRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377389 | |
| Record name | methyl 3-amino-3-(2-thienyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1586-41-0 | |
| Record name | methyl 3-amino-3-(2-thienyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of Methyl 3 Amino 3 2 Thienyl Propanoate
Established Synthetic Routes to Methyl 3-amino-3-(2-thienyl)propanoate
The construction of the this compound backbone can be achieved through various established organic reactions. These methods often involve the formation of the C-N bond at the β-position relative to the ester group.
Classical Approaches to β-Amino Esters
Classical methodologies for the synthesis of β-amino esters provide a foundational framework for accessing the target compound. One of the most prominent methods is the aza-Michael addition , a conjugate addition of an amine to an α,β-unsaturated ester. organic-chemistry.org In the context of this compound, this would involve the reaction of ammonia (B1221849) or a protected amine equivalent with methyl 3-(2-thienyl)acrylate. This reaction can be catalyzed by various Lewis acids or bases.
Another classical approach is the reductive amination of a β-keto ester. This two-step, one-pot reaction involves the condensation of a ketone with an amine to form an enamine or imine intermediate, which is then reduced to the corresponding amine. organic-chemistry.org For the synthesis of the target molecule, methyl 3-oxo-3-(2-thienyl)propanoate would be reacted with an ammonia source, followed by reduction with a suitable hydride reagent like sodium borohydride (B1222165) or sodium cyanoborohydride.
The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. organic-chemistry.org While less direct for this specific target, variations of the Mannich reaction can be employed to construct the β-amino ester framework.
| Reaction | Reactants | Key Intermediates |
| Aza-Michael Addition | Methyl 3-(2-thienyl)acrylate, Ammonia | Enolate |
| Reductive Amination | Methyl 3-oxo-3-(2-thienyl)propanoate, Ammonia | Enamine/Imine |
| Mannich Reaction | A thienyl derivative, Formaldehyde, Amine | Iminium ion |
Strategies Involving Thiophene (B33073) Functionalization
Direct functionalization of the thiophene ring is a key strategy for introducing the 3-aminopropanoate side chain. A common and powerful method for C-C bond formation on thiophene is the Friedel-Crafts acylation . google.com Thiophene can be acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 3-chloro-1-(2-thienyl)propan-1-one. Subsequent reaction with a cyanide source, followed by hydrolysis and esterification, or direct aminolysis could lead to the desired product.
Alternatively, thiophene can undergo Friedel-Crafts acylation with succinic anhydride (B1165640) to produce 4-oxo-4-(2-thienyl)butanoic acid. This intermediate can then be esterified and the ketone functionality converted to an amine via reductive amination to afford the target molecule.
Synthesis from Related Thienylpropanoid Precursors
The synthesis of this compound can be achieved from readily available thienylpropanoid precursors. For instance, 3-(2-thienyl)propanoic acid or its methyl ester can be functionalized at the β-position. While direct C-H amination is challenging, strategies involving the introduction of a leaving group at the β-position followed by nucleophilic substitution with an amine source can be envisioned.
A more practical approach involves the conversion of a precursor containing a different functional group at the β-position. For example, a β-hydroxy ester, methyl 3-hydroxy-3-(2-thienyl)propanoate, can be synthesized by the reduction of the corresponding β-keto ester. The hydroxyl group can then be converted to a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by an amine.
| Precursor | Transformation | Reagents |
| 3-Chloro-1-(2-thienyl)propan-1-one | Amination/Esterification | Ammonia, Methanol |
| 4-Oxo-4-(2-thienyl)butanoic acid | Esterification, Reductive Amination | Methanol, Ammonia, Reducing agent |
| Methyl 3-hydroxy-3-(2-thienyl)propanoate | Activation, Amination | TsCl, Ammonia |
Considerations for Industrial-Scale Synthesis
For the industrial-scale synthesis of this compound, several factors must be considered to ensure a safe, efficient, and cost-effective process. The choice of starting materials is critical, with a preference for readily available and inexpensive feedstocks like thiophene. google.com
Process safety is paramount, especially when handling pyrophoric reagents or conducting highly exothermic reactions. The use of biocatalysis is an increasingly attractive option for industrial synthesis due to its high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.netnih.gov For instance, enzymatic reductions of ketones or transamination reactions can be performed in aqueous media, avoiding the use of hazardous reagents and organic solvents.
Process optimization is key to maximizing yield and minimizing waste. This includes optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time. Continuous flow processes are also being explored as they can offer better control over reaction conditions and improved safety compared to batch processes. The synthesis of duloxetine, a related pharmaceutical, has seen the successful implementation of biocatalysis to improve efficiency and reduce costs.
Stereoselective Synthesis of this compound and its Enantiomers
The β-carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers. In many pharmaceutical applications, only one enantiomer is biologically active. Therefore, stereoselective synthesis is crucial.
Asymmetric Catalysis Approaches
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. One of the most promising approaches for the synthesis of enantiomerically pure this compound is through the use of transaminases (TAs) . nih.govrsc.orgresearchgate.netrsc.org These enzymes can catalyze the asymmetric amination of a prochiral ketone, such as methyl 3-oxo-3-(2-thienyl)propanoate, to produce the corresponding chiral amine with high enantioselectivity. nih.gov The use of ω-transaminases is particularly advantageous as they can utilize simple amino donors like alanine (B10760859) or isopropylamine.
Another enzymatic approach involves the asymmetric reduction of a ketone precursor . Ketoreductases (KREDs) can reduce the ketone of methyl 3-oxo-3-(2-thienyl)propanoate to the corresponding chiral alcohol, methyl 3-hydroxy-3-(2-thienyl)propanoate, with high enantiomeric excess. researchgate.netjmb.or.kr This chiral alcohol can then be converted to the desired chiral amine via a stereoinvertive or stereoretentive pathway. The use of whole-cell biocatalysts, such as Saccharomyces cerevisiae, has been successfully employed for the asymmetric reduction of related thienyl ketones. researchgate.net
Chemical asymmetric catalysis can also be employed. For example, the asymmetric hydrogenation of an enamine precursor derived from methyl 3-oxo-3-(2-thienyl)propanoate, using a chiral transition metal catalyst (e.g., with a BINAP ligand), can provide enantiomerically enriched β-amino esters. researchgate.net
| Catalytic Method | Precursor | Catalyst/Enzyme |
| Asymmetric Transamination | Methyl 3-oxo-3-(2-thienyl)propanoate | Transaminase (TA) |
| Asymmetric Ketone Reduction | Methyl 3-oxo-3-(2-thienyl)propanoate | Ketoreductase (KRED) |
| Asymmetric Hydrogenation | Enamine from methyl 3-oxo-3-(2-thienyl)propanoate | Chiral Rh or Ru complex |
The enantioselective synthesis of this compound, a valuable chiral building block, has been the focus of significant research. Various advanced synthetic strategies have been developed to obtain this compound in high optical purity. These methodologies can be broadly categorized into catalytic asymmetric transformations, biocatalytic methods, diastereoselective approaches using chiral auxiliaries, and the resolution of racemic mixtures. Each of these strategies offers distinct advantages in terms of efficiency, selectivity, and applicability.
1 Transition Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules, including β-amino esters. Asymmetric hydrogenation and transfer hydrogenation are particularly prominent in this regard, offering direct routes to the desired enantiomerically enriched products from prochiral precursors.
1 Transition Metal-Catalyzed Asymmetric Hydrogenation
The synthesis of this compound can be envisioned through the asymmetric hydrogenation of its corresponding β-enamino ester precursor, methyl 3-amino-3-(2-thienyl)propenoate. Based on established precedents, a Rhodium catalyst bearing a suitable chiral phosphine (B1218219) ligand, such as a member of the Josiphos family, would be expected to facilitate this transformation with high enantioselectivity.
Table 1: Representative Results for Rh-Catalyzed Asymmetric Hydrogenation of Unprotected β-Enamino Esters
| Entry | Substrate (R group) | Catalyst (Rh-Ligand) | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | Phenyl | Rh(COD)₂BF₄ / Josiphos | Methanol | 10 | >99 | 95 |
| 2 | 4-Methoxyphenyl | Rh(COD)₂BF₄ / Josiphos | Methanol | 10 | >99 | 96 |
| 3 | 4-Chlorophenyl | Rh(COD)₂BF₄ / Josiphos | Methanol | 10 | >99 | 94 |
Data adapted from studies on analogous β-aryl-β-enamino esters.
2 Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) offers an alternative, often milder, approach to asymmetric reduction. This method typically employs a stable and easily handled hydrogen donor, such as a formic acid/triethylamine azeotrope or isopropanol. bath.ac.uk A significant application of this methodology is in dynamic kinetic resolution (DKR), where a racemic starting material is converted into a single enantiomer of the product in high yield and enantiomeric excess. nih.govnih.gov
For the synthesis of this compound, a relevant precursor would be the corresponding β-keto ester, methyl 3-oxo-3-(2-thienyl)propanoate. Through a DKR process, this keto ester could be reduced to the corresponding β-hydroxy ester with high diastereoselectivity and enantioselectivity. Subsequent conversion of the hydroxyl group to an amino group would yield the target compound. Ruthenium catalysts bearing chiral diamine ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the ATH of keto esters. rsc.org The in situ racemization of the α-carbon of the β-keto ester under the reaction conditions allows for the theoretical conversion of 100% of the starting material to the desired stereoisomer of the product. nih.gov
Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation via DKR of β-Aryl α-Keto Esters
| Entry | Substrate (Aryl group) | Catalyst | Hydrogen Donor | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|---|
| 1 | Phenyl | (p-cymene)RuCl(TsDPEN) | HCOOH/NEt₃ | 95 | >20:1 | 99 |
| 2 | 4-Fluorophenyl | (p-cymene)RuCl(TsDPEN) | HCOOH/NEt₃ | 92 | >20:1 | 98 |
| 3 | 2-Naphthyl | (p-cymene)RuCl(TsDPEN) | HCOOH/NEt₃ | 90 | >20:1 | 99 |
Data based on analogous systems demonstrating the feasibility for the thienyl substrate. acs.org
2 Biocatalytic Methods for Enantiopure Derivatives
Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral compounds. Enzymes, operating under mild conditions with high stereoselectivity, offer significant advantages over traditional chemical methods.
1 Enzyme-Catalyzed Stereoselective Reduction of Ketone Precursors
The stereoselective reduction of a prochiral ketone is a direct route to a chiral alcohol, which can be a precursor to the desired amino compound. In the context of this compound synthesis, the key intermediate is ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate, which can be obtained from the bioreduction of ethyl 3-oxo-3-(2-thienyl)propanoate (KEES). jmb.or.krbates.edunih.govresearchgate.net
A short-chain dehydrogenase/reductase from Chryseobacterium sp. CA49, designated as ChKRED12, has been identified as a highly efficient biocatalyst for this transformation. jmb.or.krbates.edunih.govresearchgate.net This enzyme catalyzes the NADPH-dependent reduction of KEES to produce (S)-HEES with excellent stereoselectivity (>99% ee). jmb.or.krnih.govresearchgate.net When coupled with a cofactor recycling system using glucose dehydrogenase, ChKRED12 can completely convert high concentrations of the substrate (up to 100 g/L) into the enantiopure product. jmb.or.krnih.govresearchgate.net
Table 3: Bioreduction of Ethyl 3-oxo-3-(2-thienyl)propanoate (KEES) using ChKRED12
| Substrate Concentration (g/L) | Time (h) | Conversion (%) | Product | ee (%) |
|---|---|---|---|---|
| 25 | 2 | 100 | (S)-HEES | >99 |
| 50 | 5 | 100 | (S)-HEES | >99 |
Data obtained from studies utilizing the ChKRED12 enzyme with a cofactor recycling system. jmb.or.krnih.govresearchgate.net
2 Lipase-Catalyzed Enantioselective Hydrolysis of β-Heteroaryl-β-Amino Esters
Lipases are widely used enzymes in organic synthesis for the kinetic resolution of racemic mixtures. nih.gov In a kinetic resolution, one enantiomer of a racemic substrate is selectively transformed by the enzyme, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
The enantioselective hydrolysis of racemic this compound can be achieved using lipases. Lipases such as Candida antarctica lipase (B570770) B (CAL-B) and lipase from Burkholderia cepacia (formerly Pseudomonas cepacia, lipase PS) are known to effectively catalyze the hydrolysis of β-amino esters with high enantioselectivity. semanticscholar.org For example, lipase PS has been used for the kinetic resolution of 3-amino-3-phenylpropanoate esters, achieving excellent enantiomeric excess (E > 200). semanticscholar.org In such a process, the lipase would selectively hydrolyze one enantiomer of the racemic ester to the corresponding carboxylic acid, while the other enantiomeric ester remains largely unreacted. Subsequent separation of the unreacted ester from the carboxylic acid product yields both enantiomers in high optical purity.
Table 4: Lipase-Catalyzed Kinetic Resolution of Racemic β-Amino Esters
| Substrate | Lipase | Solvent | Product 1 (ee) | Product 2 (ee) | Enantiomeric Ratio (E) |
|---|---|---|---|---|---|
| (±)-Methyl 3-amino-3-phenylpropanoate | Lipase PS | 1,4-Dioxane/H₂O | (R)-Ester (>99%) | (S)-Acid (>99%) | >200 |
| (±)-Ethyl 3-aminobutanoate | CAL-B | Butyl butyrate | (S)-Ester | (R)-Amide | High |
Data from analogous resolutions of β-amino esters, demonstrating the applicability of the method. semanticscholar.orgresearchgate.net
3 Diastereoselective Synthesis Utilizing Chiral Auxiliaries
The use of chiral auxiliaries is a classical yet powerful strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.
For the synthesis of β-amino esters, amino alcohols like (S,S)-(+)-pseudoephedrine have proven to be highly effective chiral auxiliaries. nih.govacs.orgfigshare.comresearchgate.net In this approach, an α,β-unsaturated carboxylic acid is first converted to the corresponding pseudoephedrine amide. The subsequent conjugate addition of a nitrogen nucleophile (an aza-Michael reaction) proceeds with high diastereoselectivity, controlled by the chiral auxiliary. acs.org The resulting β-amino amide can then be readily converted to the target β-amino ester by cleavage of the auxiliary. This method provides excellent control over the stereochemistry at the β-position.
Another widely used class of chiral auxiliaries are the Evans oxazolidinones. nih.gov An N-acylated oxazolidinone can undergo diastereoselective enolization and subsequent reaction with an electrophile. santiago-lab.com For the synthesis of β-amino esters, this could involve the reaction of the enolate with an electrophilic nitrogen source. The stereochemical outcome is dictated by the steric hindrance of the substituents on the oxazolidinone ring. santiago-lab.com
Table 5: Diastereoselective Aza-Michael Reaction using (S,S)-(+)-Pseudoephedrine Auxiliary
| Acceptor (R' in α,β-unsaturated amide) | Nucleophile | Diastereomeric Ratio (dr) |
|---|---|---|
| H | Lithium N-benzyl-N-(α-methylbenzyl)amide | >98:2 |
| Methyl | Lithium N-benzyl-N-(α-methylbenzyl)amide | 95:5 |
Data adapted from studies on the synthesis of β-amino amides, precursors to β-amino esters. acs.org
4 Resolution Strategies for Racemic Mixtures
Classical resolution of racemates remains a viable and often practical method for obtaining enantiomerically pure compounds, especially on a large scale. This strategy involves the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org Due to their different physical properties, these diastereomers can be separated by techniques such as fractional crystallization. wikipedia.org
For the resolution of racemic this compound, the amino group provides a handle for reaction with a chiral acid to form diastereomeric salts. Commonly used chiral resolving agents for amines include acids like (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. wikipedia.org The process would involve dissolving the racemic amino ester and a sub-stoichiometric amount of the chiral acid in a suitable solvent. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. After separation by filtration, the enantiomerically enriched amino ester can be liberated from the salt by treatment with a base. The mother liquor, enriched in the other diastereomer, can also be treated to recover the other enantiomer of the amino ester.
Table 6: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Type | Typical Application |
|---|---|---|
| (+)-Tartaric Acid | Acid | Resolution of racemic bases |
| (-)-Dibenzoyltartaric Acid | Acid | Resolution of racemic bases |
| (-)-Mandelic Acid | Acid | Resolution of racemic bases |
This classical approach, while sometimes requiring optimization of conditions, is a robust and well-established method for accessing enantiopure amines and their derivatives.
Resolution Strategies for Racemic Mixtures
Novel Methodologies in Chemical Synthesis
Recent advancements in synthetic organic chemistry have led to the development of innovative methodologies that offer significant advantages in terms of efficiency, selectivity, and sustainability. These novel approaches are increasingly being applied to the synthesis and transformation of valuable building blocks like this compound.
Flow Chemistry Applications for Enhanced Efficiency
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for chemical production, offering numerous benefits over traditional batch processing. These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput screening.
The synthesis of β-amino esters, including analogues of this compound, has been successfully adapted to continuous flow processes. For example, the lipase-catalyzed Michael addition of amines to acrylates has been performed in a continuous-flow microreactor, demonstrating significantly reduced reaction times and improved yields compared to batch methods. researchgate.net This approach offers a greener and more efficient alternative for the production of such compounds.
| Parameter | Batch Reaction | Continuous Flow Reaction |
| Reaction Time | Typically several hours to days | Minutes to a few hours |
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient, precise temperature control |
| Mass Transfer | Can be limited, especially in multiphasic systems | Enhanced due to high surface-area-to-volume ratio |
| Safety | Handling of large quantities of reagents poses risks | Small reaction volumes minimize safety hazards |
| Scalability | Often challenging | Readily scalable by running the system for longer |
Multi-component Reactions Involving this compound
Multi-component reactions (MCRs) are highly convergent chemical processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that could potentially utilize this compound as the amine component. The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By employing the target molecule as the amine, a diverse library of complex peptidomimetic structures bearing the 3-(2-thienyl)propanoate moiety could be accessed in a single step. The resulting products would feature a high degree of structural diversity, depending on the other three components used in the reaction.
Catalytic Systems for Selective Transformations
The development of novel catalytic systems is at the forefront of modern organic synthesis, enabling highly selective and efficient chemical transformations. For a molecule like this compound, with multiple reactive sites, the use of selective catalysts is crucial for achieving desired chemical modifications.
Asymmetric catalysis is of particular importance for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Chiral catalysts can be employed to control the stereochemical outcome of reactions involving the chiral center of this compound or to introduce new stereocenters with high selectivity. For instance, transition metal catalysts, such as those based on rhodium or palladium, are widely used in asymmetric hydrogenation, C-C bond formation, and other transformations. The application of such catalysts could enable the selective functionalization of the thiophene ring or the modification of the propanoate chain with excellent stereocontrol.
Furthermore, organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. Chiral organocatalysts can promote a wide range of enantioselective transformations and often offer advantages in terms of cost, toxicity, and air/moisture stability. These catalysts could be employed for selective acylations, alkylations, or other modifications of the amino or ester groups of this compound.
| Catalyst Type | Potential Application | Advantages |
| Transition Metal Catalysts (e.g., Rh, Pd) | Asymmetric hydrogenation, cross-coupling reactions | High activity, high selectivity, broad substrate scope |
| Organocatalysts (e.g., chiral amines, phosphoric acids) | Enantioselective functionalization of amino or ester groups | Low toxicity, air/moisture stability, cost-effective |
| Biocatalysts (e.g., enzymes) | Selective hydrolysis or amidation | High selectivity under mild conditions, environmentally friendly |
Advanced Research Applications and Structural Significance in Bioactive Molecules
Methyl 3-amino-3-(2-thienyl)propanoate as a Chiral Building Block
The enantiomeric purity of drug candidates is a critical factor in their development, directly influencing their efficacy and safety profiles. This compound, as a chiral molecule, serves as an essential starting material for the stereoselective synthesis of various therapeutic compounds. The incorporation of its thiophene (B33073) moiety can significantly impact the physicochemical and pharmacological properties of the final drug, potentially enhancing binding affinity to biological targets, improving metabolic stability, and modulating lipophilicity. nbinno.com
Precursor for Pharmacologically Active Compounds
The structural framework of this compound is readily amenable to chemical modifications, allowing for its integration into the synthetic pathways of several important classes of drugs.
One of the most prominent applications of this compound and its derivatives is in the synthesis of the antidepressant drug Duloxetine. Various synthetic routes to Duloxetine utilize intermediates that are structurally closely related to this compound.
For instance, a common strategy involves the asymmetric reduction of a precursor ketone, 3-chloro-1-(2-thienyl)propanone, to furnish a chiral alcohol, (S)-3-Chloro-1-(2-thienyl)-1-propanol. researchgate.net This key intermediate, which shares the 3-(2-thienyl)propanoid backbone, is then further elaborated to yield Duloxetine. Similarly, the synthesis of another crucial intermediate, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, highlights the importance of this structural motif. ahajournals.org Biocatalytic methods, employing enzymes like lipase (B570770), have also been developed for the efficient resolution of related intermediates such as 3-hydroxy-3-(2-thienyl)propanenitrile, underscoring the value of the 3-(2-thienyl)propanoate core in producing enantiomerically pure drug precursors. researchgate.net
Table 1: Key Intermediates in Duloxetine Synthesis Derived from the 3-(2-thienyl)propanoate Scaffold
| Intermediate Compound | Synthetic Role |
| (S)-3-Chloro-1-(2-thienyl)-1-propanol | Chiral alcohol precursor formed by asymmetric reduction. researchgate.net |
| (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | Key amino-alcohol intermediate. ahajournals.org |
| 3-hydroxy-3-(2-thienyl)propanenitrile | Racemic precursor resolved enzymatically for enantiopure synthesis. researchgate.net |
| 3-(dimethylamino)-1-(2-thienyl)-1-propanone | Precursor undergoing chirally-modified reduction. nbinno.com |
While direct synthesis of Angiotensin II or Bradykinin precursors using this compound is not extensively documented, the incorporation of non-natural and specifically β-amino acids into analogues of these peptides is a recognized strategy for modulating their biological activity. The substitution of a single β-amino acid into the Angiotensin II sequence has been shown to confer selectivity for the AT2 receptor, demonstrating the potential of β-amino acids to create novel peptidomimetics with tailored pharmacological profiles. ahajournals.org Given that this compound is a β-amino acid, its potential as a building block for such modified peptide analogues is an area of active research interest.
As a β-amino acid, this compound is a valuable component in the synthesis of β-peptides and peptidomimetics. β-peptides are polymers of β-amino acids that can fold into stable secondary structures, similar to their α-peptide counterparts. A key advantage of β-peptides is their resistance to proteolytic degradation, which makes them attractive candidates for therapeutic development. nih.gov The incorporation of β-amino acids like this compound allows for the creation of peptidomimetics with enhanced stability and potentially novel biological activities. nih.gov
Development of Novel Therapeutic Agents
The thiophene ring system present in this compound is a versatile scaffold in drug discovery. Thiophene-containing compounds have been investigated for a wide range of therapeutic applications. A notable example is the development of novel thiophene[3,2-d]pyrimidine derivatives incorporating amino acid analogues as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com This research highlights the potential of using thiophene-based amino acid structures as a foundation for designing new therapeutic agents targeting critical enzymes in viral replication.
Contribution to Non-Natural Amino Acid Libraries
The synthesis of non-natural amino acids is a cornerstone of modern medicinal chemistry, enabling the creation of peptides and other molecules with tailored properties. Thiophene-containing amino acids, such as thienylalanines, are important components of these libraries. researchgate.netresearchgate.net Methodologies have been developed for the synthesis of such non-natural amino acids, where the thiophene ring serves as a precursor to a substituted aryl group through cycloaddition reactions. researchgate.netresearchgate.net This approach allows for the late-stage diversification of molecular structures, facilitating the rapid generation of libraries of novel amino acids for drug discovery and other applications. The core structure of this compound makes it a suitable starting point for the synthesis of a variety of non-natural β-amino acids with diverse side chains.
Structural Modifications and their Impact on Biological Activity
The core structure of this compound is a prime candidate for chemical modification to enhance its therapeutic potential. Researchers systematically alter parts of the molecule to study how these changes affect its biological function, a process central to modern drug discovery.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. Through systematic derivatization of a lead compound, researchers can identify key functional groups, or pharmacophores, that are essential for its desired effect.
The thiophene moiety, in particular, is a well-established bioisostere for the benzene (B151609) ring and is present in numerous approved drugs. researchgate.net The synthesis of various thiophene derivatives has been shown to yield compounds with significant cytotoxicity against cancer cell lines. researchgate.netresearchgate.net For instance, research into novel thiophene[3,2-d]pyrimidine derivatives has identified compounds with potent activity against HIV-1. mdpi.com In these studies, the introduction of different amino acid analogues to the core structure allowed researchers to probe the solvent-exposed region of the NNRTI-binding pocket, leading to compounds with improved potency against drug-resistant viral strains. mdpi.com
Similarly, studies on thienylpyridyl- and thioether-containing acetamides have been conducted to develop new pesticidal agents. mdpi.com By creating a series of analogues with different substitutions, researchers can determine which modifications lead to the highest efficacy. This systematic approach of synthesizing and testing derivatives is crucial for optimizing the lead compound's activity and selectivity. researchgate.netnih.gov
Table 1: Example of SAR Data for Thiophene Derivatives Against HIV-1 WT Strain Note: This table is illustrative, based on findings for thiophene derivatives, to demonstrate a typical SAR study output.
| Compound ID | Modification on Thiophene Core | EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Parent Compound | -H | 15.2 | >100 | >6.6 |
| Derivative 5k | Amino acid analogue substitution | 0.042 | 27.9 | 664 |
| Derivative 5m | Alternative amino acid substitution | 0.135 | >100 | >740 |
To understand how a potential drug behaves within a living organism, pharmacokinetic studies are essential. These studies track the absorption, distribution, metabolism, and excretion (ADME) of a compound. Radiosynthesis, the process of incorporating a radioactive isotope into a molecule, is a powerful tool for these investigations.
By creating a radiolabeled version of a this compound analog, researchers can use non-invasive imaging techniques like Positron Emission Tomography (PET) to visualize its distribution and accumulation in the body in real-time. nih.gov For example, novel amino acid analogs have been successfully labeled with fluorine-18 (B77423) ([¹⁸F]) to serve as imaging agents for detecting tumors. nih.gov The radiosynthesized compounds, such as [¹⁸F]FAMP (2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid), allow for the clear visualization of intracranial neoplasms due to their preferential uptake by metabolically active cancer cells. nih.gov
The synthesis of such tracers often involves preparing a suitable precursor molecule that can undergo a rapid radiolabeling reaction, typically a nucleophilic substitution with the radioisotope. nih.gov The resulting radiopharmaceutical must be produced in high radiochemical purity to ensure that the detected signal accurately reflects the distribution of the target compound. nih.gov Applying this methodology to an analog of this compound would provide invaluable data on its biodistribution, target engagement, and clearance, which are critical for its development as a therapeutic agent.
The thiophene ring is a critical component of this compound, and its substitution pattern can dramatically influence the molecule's biological properties. Researchers actively explore substitutions at various positions on this heterocyclic ring to fine-tune its electronic and steric properties, thereby modulating its interaction with biological targets. mdpi.com
Furthermore, the synthesis of various 3,5-disubstituted 2-amino thiophene derivatives has yielded a novel class of antitumor agents. researchgate.net The strategic placement of different functional groups on the thiophene scaffold has been shown to induce cell cycle arrest and apoptosis in cancer cells. researchgate.net These studies underscore the importance of the thiophene ring as a versatile scaffold that can be decorated with various substituents to optimize a desired biological outcome, whether it be for anticancer, anti-HIV, or other therapeutic applications. researchgate.netmdpi.com
Computational and Spectroscopic Investigations in Research
Alongside chemical synthesis and biological testing, computational and spectroscopic methods provide deep insights into the behavior of molecules like this compound. These in silico techniques allow researchers to predict and rationalize experimental findings.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). jbcpm.com This method is invaluable for understanding the molecular basis of a drug's action and for guiding the design of more potent and selective inhibitors.
In a typical docking study, a 3D model of the target receptor is used. The ligand, in this case, an analog of this compound, is then computationally placed into the receptor's binding site in numerous possible conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. jbcpm.com
These studies reveal crucial details about the ligand-receptor complex, such as specific hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the binding pocket. nih.gov For example, docking studies on melanocortin receptor antagonists revealed that polar contacts with specific aspartate residues and π-π stacking interactions with phenylalanine residues were critical for binding. nih.gov This level of detail helps explain why certain derivatives in an SAR study are more active than others and provides a rational basis for designing future analogs with improved binding characteristics. mdpi.com
Table 2: Illustrative Molecular Docking Results Note: This table is a hypothetical representation of docking results for a derivative of this compound against a target protein.
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Derivative A | -8.5 | TYR112, ASP154 | Hydrogen Bond, π-π Stacking |
| Derivative B | -7.2 | LEU98, VAL160 | Hydrophobic |
| Derivative C | -9.1 | TYR112, ASP154, ARG210 | Hydrogen Bond, π-π Stacking, Ionic Bond |
Theoretical calculations, based on the principles of quantum mechanics, are employed to investigate reaction mechanisms and predict molecular properties. researchgate.net These methods can elucidate complex reaction pathways and rationalize the observed reactivity and stability of molecules, providing insights that are often difficult to obtain through experimentation alone. rsc.org
For instance, density functional theory (DFT) calculations can be used to model the transition states of a chemical reaction, helping to determine the most likely mechanism. researchgate.net In the study of amination reactions, extensive kinetic and computational investigations can resolve conflicting reports and identify novel reaction pathways. rsc.org
Furthermore, computational methods are used to analyze a molecule's intrinsic properties. Calculations of the electrostatic potential (ESP) surface can predict regions of a molecule that are likely to engage in electrostatic interactions, highlighting electron-rich and electron-poor areas. mdpi.com The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the chemical reactivity and stability of the molecule. mdpi.com For a compound like this compound, these theoretical studies can help understand its chemical behavior, stability, and the nature of its interactions with biological targets, thereby complementing the findings from molecular docking and SAR studies.
Advanced NMR and Mass Spectrometry for Structural Elucidation of Complex Derivatives
The structural elucidation of complex derivatives of this compound is crucial for understanding their structure-activity relationships. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose. These methods provide detailed information on the molecular framework, connectivity, and stereochemistry of novel, often intricate, derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard one-dimensional ¹H and ¹³C NMR spectra are fundamental for routine characterization, the structural complexity of derivatives necessitates the use of more sophisticated 2D NMR techniques. ipb.pt These experiments resolve overlapping signals and reveal through-bond and through-space correlations, which are essential for unambiguous structure assignment. ipb.ptnih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the molecule's backbone and the thiophene ring. For a derivative of this compound, COSY would be used to confirm the connectivity between the protons at C2 and C3 of the propanoate chain and to trace the spin systems within any modifying groups. st-andrews.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive assignment of the carbon skeleton by linking each carbon to its attached proton(s). st-andrews.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular puzzle by identifying long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for connecting different structural fragments, such as linking a substituent to the amino group or the thiophene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): For derivatives with multiple chiral centers, NOESY is used to determine relative stereochemistry by identifying protons that are close in space, irrespective of their bond connectivity. ipb.pt
The increasing complexity of synthetic derivatives often requires the application of these advanced 2D NMR techniques for full structural characterization. ipb.pt
Table 1: Representative 2D NMR Applications for a Hypothetical Derivative
| Technique | Information Gained | Example Application for a Derivative |
|---|---|---|
| COSY | Reveals ³JHH coupling networks | Confirming the -CH(NHR)-CH₂- fragment of the propanoate backbone. |
| HSQC | Correlates carbons with directly attached protons | Assigning the chemical shifts of C3 and C4 on the thiophene ring. |
| HMBC | Shows long-range (2-3 bond) H-C correlations | Establishing a connection from a new acyl group's proton to the nitrogen-bearing C3 of the propanoate chain. |
| NOESY | Identifies protons that are close in space | Determining the relative stereochemistry in a di-substituted thiophene ring derivative. |
Mass Spectrometry (MS)
Mass spectrometry provides precise molecular weight and fragmentation data, which complements NMR analysis. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of a derivative from its accurate mass measurement.
Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of a selected parent ion. The fragmentation of thiophene-containing compounds is well-defined and can provide significant structural information. researchgate.netresearchgate.net Common fragmentation pathways for derivatives of this compound would likely involve:
Cleavage of the ester group (loss of -OCH₃ or -COOCH₃).
Fragmentation of the bond between C3 and the thiophene ring, leading to characteristic thienyl ions. nih.gov
Cleavage of the C2-C3 bond in the propanoate chain.
Fragmentation patterns specific to the new functional groups introduced in the derivative. nih.gov
By analyzing these fragments, researchers can confirm the structure of the core molecule and identify the nature and location of the derivatized groups.
Table 2: Predicted Mass Spectrometry Fragmentation for a Generic Derivative
| Ion Type | Fragmentation Pathway | Significance |
|---|---|---|
| [M+H]⁺ | Parent ion (protonated molecule) | Confirms the molecular weight of the derivative. |
| [M-OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester | Characteristic fragmentation of a methyl ester. |
| [M-C₂H₄O₂]⁺ | Loss of the entire methyl propanoate sidechain fragment | Indicates a cleavage alpha to the thiophene ring. |
| [C₄H₃S-CHNH₂]⁺ | Cleavage of the C2-C3 bond | Provides mass of the thienyl-amino-methyl fragment. |
Circular Dichroism and Optical Rotatory Dispersion for Chiral Analysis
This compound possesses a chiral center at the C3 carbon, meaning it can exist as two non-superimposable mirror images (enantiomers). The biological activity of chiral molecules often resides in only one of its enantiomers. Therefore, the analysis of stereochemistry is critical. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive techniques used to determine the absolute configuration and enantiomeric purity of chiral compounds like this β-amino acid derivative. researchgate.net
Circular Dichroism (CD)
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An achiral molecule will not produce a CD signal. For a chiral molecule, chromophores near the stereocenter will exhibit characteristic positive or negative absorption bands, known as Cotton effects.
For derivatives of this compound, the key chromophores are the thiophene ring and the ester carbonyl group. The n→π* electronic transition of the carbonyl group typically appears in the 200-220 nm region and is particularly sensitive to the stereochemical environment of the adjacent chiral center. rsc.org The sign of the Cotton effect (positive or negative) for this transition can often be correlated to the absolute configuration (R or S) of the C3 carbon. This allows researchers to assign the absolute stereochemistry of a newly synthesized batch or a resolved enantiomer. rsc.org CD spectroscopy is also highly effective for determining the enantiomeric excess (ee) of a sample. researchgate.net
Optical Rotatory Dispersion (ORD)
ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD spectrum provides a curve of specific rotation versus wavelength. The shape of this curve, particularly in the vicinity of a chromophore's absorption band, is characteristic of the molecule's stereochemistry. A plain curve (a smooth change with wavelength) is observed when measured far from an absorption maximum, while a curve showing a peak and a trough is known as a Cotton effect curve and is observed at wavelengths near the absorption maximum. wikipedia.orgnih.gov
While CD spectroscopy has largely become the preferred method due to its higher resolution of individual electronic transitions, ORD remains a valuable complementary technique. It can be particularly useful for compounds where the CD signal is weak or for confirming the results obtained from CD analysis.
Table 3: Chiroptical Data Application for Enantiomeric Analysis
| Technique | Measurement | Information Provided |
|---|---|---|
| Circular Dichroism (CD) | Differential absorption of circularly polarized light (Δε or [θ]) at a specific wavelength (e.g., ~210 nm) | - Sign of the Cotton effect to determine absolute configuration (R/S).- Magnitude of the signal to quantify enantiomeric excess. |
| Optical Rotatory Dispersion (ORD) | Specific rotation ([α]) across a range of wavelengths | - Shape and sign of the ORD curve (Cotton effect) to confirm absolute configuration.- Value of rotation at a standard wavelength (e.g., sodium D-line, 589 nm) for routine purity checks. |
Emerging Research Directions and Future Perspectives
Integration of Methyl 3-amino-3-(2-thienyl)propanoate into Advanced Materials Research
The incorporation of thiophene-based molecules into polymers is a cornerstone of modern materials science, yielding materials with exceptional electronic, optical, and conductive properties. numberanalytics.comnih.gov These polymers are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and biosensors. numberanalytics.comresearchgate.net The thiophene (B33073) unit within this compound makes it a promising candidate as a monomer or a functionalizing agent for the synthesis of novel thiophene-based polymers. The amino and ester groups offer reactive sites for polymerization and for grafting onto other polymer backbones, potentially imparting new functionalities.
The resulting polymers could exhibit tailored properties such as enhanced solubility, improved processability, and specific biocompatibility, depending on the polymer architecture. For instance, integration into conductive polymers could lead to new materials for energy storage applications, such as batteries and supercapacitors, where thiophene-based polymers are already being investigated for their high conductivity and electrochemical stability. numberanalytics.com
Table 1: Potential Applications of Polymers Incorporating this compound
| Application Area | Potential Advantage of Incorporation | Relevant Polymer Class |
| Electronics & Optoelectronics | Tunable band gap, improved charge carrier mobility | Conjugated Polymers, Polythiophenes |
| Energy Storage | High conductivity, enhanced electrochemical stability | Conductive Polymers |
| Biomedical Devices | Biocompatibility, functional handles for bioconjugation | Biodegradable Polymers, Hydrogels |
| Sensors | Specific analyte binding sites, signal transduction | Functional Polymers |
Applications in Chemical Biology and Proteomics Research
β-amino acids and their derivatives are valuable tools in chemical biology for their ability to mimic or inhibit natural biological processes. researchgate.net When incorporated into peptides, they can induce specific secondary structures and offer resistance to proteolytic degradation. The unique structure of this compound, with its thiophene side chain, could be utilized to design peptide-based probes for studying protein-protein interactions or for the development of enzyme inhibitors.
In proteomics, the thiophene moiety could be exploited for specific labeling or affinity-based capture of proteins. For example, the thiophene ring can undergo specific chemical modifications or participate in unique non-covalent interactions, which could be harnessed for the development of novel chemical probes to identify and study the function of specific proteins within a complex biological sample.
Exploration in Agrochemical Research, including Herbicidal Applications
Thiophene derivatives have a documented history in agrochemical research, with some exhibiting herbicidal and plant growth regulant activity. google.comencyclopedia.pub The structural features of this compound, particularly the thiophene ring, suggest its potential as a scaffold for the development of new herbicides. Research into related thiophene-derived aminophosphonates has shown that some of these compounds exhibit significant phytotoxicity against persistent weeds. nih.gov
Future research could involve the synthesis and screening of a library of derivatives of this compound to identify compounds with potent and selective herbicidal activity. The amino and ester groups provide convenient handles for chemical modification, allowing for the systematic exploration of the structure-activity relationship to optimize herbicidal efficacy and crop selectivity.
Development of Prodrugs and Targeted Delivery Systems
The prodrug approach is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. wiley-vch.dee-bookshelf.de Amino acids and their esters are frequently used as promoieties to enhance the water solubility, permeability, and site-specific delivery of drugs. tandfonline.com this compound, as a β-amino ester, is an excellent candidate for use as a promoiety in prodrug design. Its conjugation to a parent drug could improve oral bioavailability by targeting amino acid transporters in the intestine. nih.gov
Furthermore, polymers based on β-amino esters, known as poly(β-amino esters) (PBAEs), are being extensively investigated as biodegradable and pH-responsive materials for drug and gene delivery. nih.govnih.gov this compound could serve as a novel monomer for the synthesis of functional PBAEs. The thiophene ring could impart unique properties to these polymers, such as enhanced drug loading capacity or specific interactions with biological targets, leading to more effective and targeted delivery systems. openmedicinalchemistryjournal.com
Table 2: Prodrug Strategies Utilizing this compound
| Prodrug Strategy | Rationale for Using this compound | Potential Benefit |
| Amino Acid Transporter Targeting | Mimics natural amino acids, potentially recognized by transporters. | Enhanced oral absorption and targeted delivery to specific tissues. |
| Poly(β-amino ester) (PBAE) based delivery | Can be polymerized to form biodegradable, pH-sensitive carriers. | Controlled release of drugs, gene delivery applications. |
| Antibody-Directed Enzyme Prodrug Therapy (ADEPT) | The prodrug can be designed to be activated by an antibody-enzyme conjugate at a specific site. | Site-specific drug release, minimizing systemic toxicity. openmedicinalchemistryjournal.com |
| Gene-Directed Enzyme Prodrug Therapy (GDEPT) | A non-endogenous enzyme expressed in target cells can activate the prodrug. | Targeted therapy for cancer and other diseases. openmedicinalchemistryjournal.com |
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly important in the synthesis of chemical compounds, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. unibo.it Future research on this compound will likely focus on developing more sustainable synthetic routes. This could involve the use of biocatalysts, such as lipases, for the stereoselective synthesis of the compound, which can operate under mild reaction conditions and often exhibit high enantioselectivity. nih.gov
Solvent selection is another critical aspect of green chemistry. The exploration of reactions in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions, could significantly reduce the environmental impact of the synthesis. nih.gov Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields, and has been successfully applied to the synthesis of related poly(β-amino esters). rsc.orgrsc.org
Future Directions in Asymmetric Synthesis and Biocatalysis for Related Compounds
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the asymmetric synthesis of this compound is a crucial area for future research. This would allow for the preparation of enantiomerically pure forms of the compound, which is essential for its evaluation in pharmaceutical and biological applications.
Biocatalysis offers a powerful approach for asymmetric synthesis. nih.gov Enzymes such as lipases and proteases can be used for the kinetic resolution of racemic mixtures of β-amino esters, providing access to both enantiomers with high optical purity. mdpi.com The use of whole-cell biocatalysts is another promising strategy, as it can simplify the process and reduce the cost of enzyme purification. nih.gov In addition to biocatalysis, the development of novel chiral catalysts for asymmetric Mannich-type reactions or other C-C bond-forming reactions could provide efficient and highly stereoselective routes to this and related β-amino esters. organic-chemistry.org
Q & A
Q. What are the recommended synthetic routes for Methyl 3-amino-3-(2-thienyl)propanoate, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves a Michael addition between 2-thienyl derivatives and methyl acrylate, followed by amination. Key parameters for optimization include:
- Catalyst selection : Use chiral catalysts (e.g., L-proline derivatives) to enhance enantioselectivity, as seen in structurally similar ethyl 3-amino-3-(2,4-difluorophenyl)propanoate syntheses .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states .
- Temperature control : Lower temperatures (0–5°C) reduce racemization during amination steps .
Q. Yield Optimization Table :
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | L-proline derivatives | +25% ee | |
| Solvent | DMF | +15% conversion | |
| Temperature | 0–5°C | -10% racemization |
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, the thienyl proton signals appear at δ 6.8–7.2 ppm, while the ester carbonyl resonates at ~170 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to separate enantiomers and detect impurities ≥0.1% .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode ([M+H]⁺) validates molecular weight (expected m/z = 229.3) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the stereochemical outcomes in the synthesis of this compound?
Methodological Answer: Contradictions in stereochemical data often arise from competing reaction pathways. To resolve them:
- Computational Modeling : Use density functional theory (DFT) to predict transition-state energies and favorability of enantiomeric pathways. For example, CC-DPS tools can model steric effects of the thienyl group on amination .
- Chiral Chromatography : Validate computational predictions using chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to separate enantiomers .
- Kinetic Studies : Monitor reaction intermediates via in-situ IR spectroscopy to identify rate-determining steps influencing stereoselectivity .
Q. What strategies are effective in mitigating racemization during the synthesis of enantiomerically pure this compound?
Methodological Answer: Racemization is common in amino ester syntheses due to the labile α-hydrogen. Mitigation strategies include:
- Low-Temperature Amination : Conduct reactions at ≤5°C to reduce proton abstraction .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the amine during esterification, as demonstrated in ethyl 3-amino-3-(4-bromophenyl)propanoate syntheses .
- Asymmetric Catalysis : Employ chiral Brønsted acids (e.g., BINOL-phosphates) to enforce enantioselective pathways, achieving >90% ee in analogs .
Q. How does the electronic nature of the thienyl substituent influence the reactivity of this compound in subsequent derivatization reactions?
Methodological Answer: The electron-rich thienyl group enhances nucleophilic aromatic substitution (NAS) but complicates electrophilic reactions:
- Electrophilic Aromatic Substitution (EAS) : The sulfur atom directs electrophiles to the α-position of the thiophene ring, requiring Lewis acids (e.g., FeCl₃) for regioselective functionalization .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at the β-position due to the thienyl group’s electron-donating resonance effects .
- Comparative Reactivity Table :
| Reaction Type | Reactivity (Thienyl vs. Phenyl) | Reference |
|---|---|---|
| NAS (e.g., nitration) | 3× faster (thienyl) | |
| Suzuki Coupling | 2× higher yield (thienyl) |
Q. What are the critical parameters to consider when scaling up the synthesis of this compound from laboratory to pilot plant?
Methodological Answer: Key considerations include:
- Exothermic Control : Use jacketed reactors with gradual reagent addition to manage heat release during Michael additions .
- Purification at Scale : Replace column chromatography with fractional crystallization (ethanol/water) to isolate high-purity product (>99%) .
- Safety Protocols : Implement respiratory protection (P95 masks) and chemical-resistant gloves (nitrile) to handle methyl esters, as per OSHA guidelines .
Data Contradiction Analysis Example :
Conflicting reports on the compound’s solubility in water (e.g., 1.2 g/L vs. 2.5 g/L) may arise from polymorphic forms. Resolve via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
